molecular formula C2HF3O2<br>C2HF3O2<br>CF3COOH B043077 Trifluoroacetic acid-d CAS No. 599-00-8

Trifluoroacetic acid-d

Cat. No.: B043077
CAS No.: 599-00-8
M. Wt: 114.02 g/mol
InChI Key: DTQVDTLACAAQTR-UHFFFAOYSA-N
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Description

Trifluoroacetic acid is an organofluorine compound with the chemical formula CF₃CO₂H. It is a haloacetic acid, characterized by the replacement of all three hydrogen atoms in the acetyl group with fluorine atoms. This compound is a colorless liquid with a vinegar-like odor and is known for its strong acidity, which is significantly higher than that of acetic acid .

Mechanism of Action

Target of Action

Trifluoroacetic acid-d (TFA-d) is a hydrophilic, non-degradable substance . It has been found in diverse environmental media, including rain, soils, human serum, plants, plant-based foods, and drinking water . The liver can be considered as the target organ for TFA-d, with mild hypertrophy observed after repeated oral administration . It’s also known to have a strong irritant effect on the respiratory system .

Mode of Action

It’s known that tfa-d is usually added to other nmr solvents to shift the active hydrogen of organic compounds to low field . This suggests that TFA-d interacts with its targets by altering their chemical properties, which could lead to changes in their function or behavior .

Biochemical Pathways

TFA-d is known to be a persistent pollutant in the environment, with production from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) being a known source . More research is needed to fully understand the biochemical pathways affected by TFA-d and their downstream effects.

Pharmacokinetics

It’s known to be a non-oxidizing acid and a non-aqueous solvent, which is miscible with many organic solvents . This suggests that TFA-d could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of TFA-d.

Result of Action

The result of TFA-d’s action is largely dependent on its concentration in the environment. At high concentrations, TFA-d is known to be toxic to reproduction and exhibits liver toxicity . .

Action Environment

TFA-d is a known and persistent pollutant in the environment . Its concentrations have been increasing irreversibly due to many per- and polyfluoroalkyl substances (PFAS) that have TFA as a transformation byproduct . Environmental factors such as the presence of these substances can influence the action, efficacy, and stability of TFA-d. Furthermore, the region in which TFA is produced is close to the source, which could also influence its action .

Chemical Reactions Analysis

Trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation and Reduction: It can be involved in redox reactions, although specific examples are less common.

    Substitution: It can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.

    Deprotection: It is widely used in organic synthesis for the deprotection of functional groups.

    Condensation: It can facilitate condensation reactions, forming larger molecules from smaller ones.

    Hydroarylation and Trifluoroalkylation: These reactions involve the addition of trifluoromethyl groups to aromatic compounds.

Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Comparison with Similar Compounds

Trifluoroacetic acid is often compared with other haloacetic acids such as acetic acid and trichloroacetic acid. Its unique properties include:

Similar compounds include:

    Acetic Acid (CH₃COOH): A simpler carboxylic acid without halogen substitution.

    Trichloroacetic Acid (CCl₃COOH): Another haloacetic acid with chlorine atoms instead of fluorine.

    Perfluorooctanoic Acid (C₇F₁₅COOH): A longer-chain perfluorinated carboxylic acid.

Properties

IUPAC Name

2,2,2-trifluoroacetic acid
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InChI

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)
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InChI Key

DTQVDTLACAAQTR-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(F)(F)F)O
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Molecular Formula

C2HF3O2, Array
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DSSTOX Substance ID

DTXSID9041578
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Molecular Weight

114.02 g/mol
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Physical Description

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C
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Solubility

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good)
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Density

1.531 at 20 °C, Relative density (water = 1): 1.5
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11
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Color/Form

Liquid, Colorless, fuming liquid; hygroscopic

CAS No.

76-05-1
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Melting Point

-15.4 °C, -15 °C
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Synthesis routes and methods I

Procedure details

To a solution of 3-benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methylsulfanyl-indole-1-carboxylic acid tert-butyl ester (277 mg) in CH2Cl2 (10 ml) was added MCPBA (296 mg) at 0° C. The reaction was allowed to warm up to room temperature overnight. After adding 150 mg of PPh3, the reaction was stirred for another 30 minutes and was then poured into a mixture of EtOAc/H2O. The organic layer was separated and washed with water and brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and the resulting residue was purified by flash chromatography to give 3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester as yellow solid. MS: (M+H)+ 570.4. 3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester was then dissolved in dichloromethane and treated with trifluoroacetic acid to give 3-benzyl-2-methanesulfonyl-7-piperazin-1-yl-1H-indole as a TFA salt, MS: (M+H)+ 370.
Name
3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (4S)-6-bromo-2-methyl-2-(trifluoromethyl)chroman-4-amine (179 mg, 577 μmol) and tert-butyl (S)-1-((S)-oxiran-2-yl)-2-phenylethylcarbamate (198 mg, 750 μmol) in ethanol was heated at reflux for 16 h. At this point, there was still the starting amine left. An additional 1.3 eq of epoxide was added to the reaction, and continued to reflux for 6 h. The resulted mixture was concentrated and purified on Shimadzu HPLC to afford the title compound as a TFA salt. MS m/z: 573, 575.
Name
(4S)-6-bromo-2-methyl-2-(trifluoromethyl)chroman-4-amine
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate (0.10 g, 0.21 mmol) was dissolved in trifluoroacetic acid (5 mL) and stirred overnight. The reaction was concentrated to afford the bis-TFA salt of the title compound (0.048 g). MS 233.2 (M+1).
Name
tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

To a mixture of N-(3-fluoro-4-(6-methoxy-7-(piperidin-4-ylmethoxy)quinolin-4-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide TFA salt (22 mg, 0.030 mmol) and NaBH(OAc)3 (40 mg) in CH2Cl2 was added HCHO (0.1 mL of 33% solution) and the reaction mixture was stirred at rt for 6 h. Direct purification by preparative HPLC afforded the desired product as a white TFA salt solid (11 mg, 50%). 1H NMR (CDCl3) δ 12.16 (s, 1H), 8.77 (dd, 1H, J=7.7, 2.2 Hz), 8.55 (d, 1H, J=6.1 Hz), 8.08 (d, 1H, J=1.6 Hz), 8.06 (dd, 1H, J= 12.1, 1.6 Hz), 7.64-7.27 (m, 8H), 6.71 (d, 1H, J=6.6 Hz), 6.66 (t, 1H, J=6.6 Hz), 4.27 (d, 2H, J=5.5 Hz), 4.07 (s, 3H), 3.66 (d, 2H, J=12.1 Hz), 2.81 (s, 3H), 2.87-1.97 (m, 7H); MS(ESI+) m/z 627.4 (M+H)+.
Name
N-(3-fluoro-4-(6-methoxy-7-(piperidin-4-ylmethoxy)quinolin-4-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide TFA salt
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Name
Yield
50%

Synthesis routes and methods V

Procedure details

The intermediate (24 mg) from Step 1(C) was dissolved in 2 mL of TFA and DCM mixture (1:1). The resulted solution was stirred at room temperature for 1 h. TFA and DCM were evaporated in vacuo to give a crude product, which was purified by preparative HPLC to give the title compound as a TFA salt (19.9 mg).
Name
intermediate
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Trifluoroacetic acid-d
Reactant of Route 2
Trifluoroacetic acid-d
Reactant of Route 3
Trifluoroacetic acid-d
Reactant of Route 4
Trifluoroacetic acid-d
Reactant of Route 5
Trifluoroacetic acid-d
Reactant of Route 6
Trifluoroacetic acid-d

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.